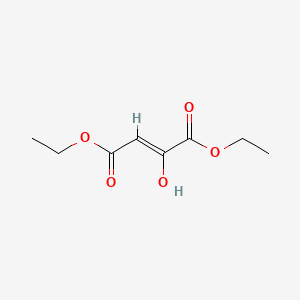

Diethyl 2-hydroxyfumarate

CAS No.: 108-56-5; 53241-93-3; 63277-17-8

Cat. No.: VC5663163

Molecular Formula: C8H12O5

Molecular Weight: 188.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108-56-5; 53241-93-3; 63277-17-8 |

|---|---|

| Molecular Formula | C8H12O5 |

| Molecular Weight | 188.179 |

| IUPAC Name | diethyl (Z)-2-hydroxybut-2-enedioate |

| Standard InChI | InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5- |

| Standard InChI Key | JILRCVQYCFULEY-WAYWQWQTSA-N |

| SMILES | CCOC(=O)C=C(C(=O)OCC)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Diethyl 2-hydroxyfumarate, systematically named diethyl (Z)-2-hydroxybut-2-enedioate, features a hydroxyl-substituted α,β-unsaturated dicarboxylate structure. Key identifiers include:

The compound’s (Z)-stereochemistry is critical to its reactivity, influencing its participation in cycloadditions and conjugate addition reactions .

Spectral Characteristics

-

¹H NMR (DMSO-d₆): δ 7.88 (1H, d, J = 8.15 Hz), 7.45 (1H, dd, J = 1.6 Hz), 7.42 (1H, d, J = 1.45 Hz) .

-

¹³C NMR (DMSO-d₆): δ 166.4, 160.6, 136.9, 130.8, 119.6, 117.8 .

-

IR: Strong absorptions at 1752 cm⁻¹ (ester C=O) and 1017 cm⁻¹ (C-O) .

Synthesis and Chemical Reactivity

Synthetic Routes

Diethyl 2-hydroxyfumarate is synthesized via esterification or transesterification of 2-hydroxyfumaric acid. Notable methods include:

-

Acid-Catalyzed Esterification: Reacting 2-hydroxyfumaric acid with ethanol in the presence of H₂SO₄ .

-

Grignard Reaction: Treatment of diethyl oxalacetate with methylmagnesium bromide, followed by acid workup .

-

Microwave-Assisted Synthesis: Accelerated esterification under controlled conditions to enhance yield .

Reactivity Profile

The compound participates in diverse reactions due to its α,β-unsaturated ester motif:

-

Acyl Substitution: Ethoxy groups are replaceable with amines or thiols.

-

Reductions: Bouveault-Blanc reduction yields diols; catalytic hydrogenation saturates the double bond.

-

Cycloadditions: Serves as a dienophile in Diels-Alder reactions to form six-membered rings .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, DCM) | |

| Density | ~1.2 g/cm³ (estimated) |

The compound’s low water solubility necessitates the use of polar aprotic solvents in laboratory settings .

| Hazard Category | Signal Word | H-Statements |

|---|---|---|

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed |

| Skin Irritation | Warning | H315: Causes skin irritation |

| Eye Irritation | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation |

Precautions

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .

-

First Aid: Rinse eyes with water for 15 minutes; seek medical attention for ingestion .

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

Diethyl 2-hydroxyfumarate is a precursor to imidazole and pyrroline derivatives. For example, reaction with thioamides yields substituted thiazoles .

Metal-Organic Frameworks (MOFs)

Functionalized terephthalate ligands derived from diethyl 2-hydroxyfumarate are used to construct MOFs with tunable porosity .

Derivatives and Related Compounds

Sodium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate

This sodium enolate derivative (CAS: 88330-76-1) is utilized in nucleophilic acyl substitutions .

Diethyl 2-Hydroxypentanedioate

A metabolic analog (CAS: 69134-53-8) involved in glutaric acid pathways, distinct from diethyl 2-hydroxyfumarate .

Industrial and Research Significance

Patent Landscape

Patents emphasize its role in synthesizing polymers and agrochemicals, though specific applications remain proprietary.

Analytical Challenges

Quantification via HPLC-MS requires derivatization due to low UV absorbance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume